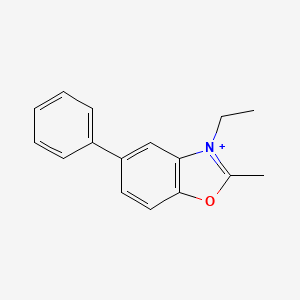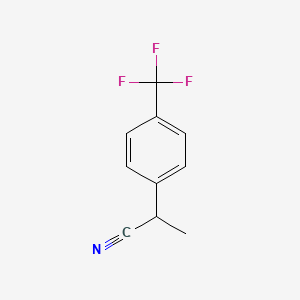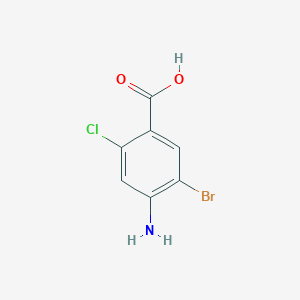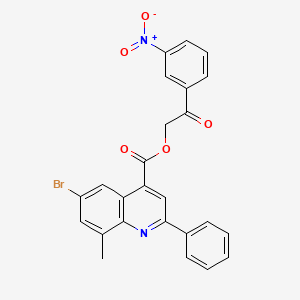![molecular formula C38H20N2O14 B12464553 3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acids, hydroxyl groups, and isoindole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of carboxylic acid and hydroxyl functional groups through various organic reactions such as esterification, amidation, and hydrolysis. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carboxylic acids may produce primary alcohols.
Aplicaciones Científicas De Investigación
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Hydroxyphenyl)-1,3-dioxoisoindole-2-carboxylic acid
- 2-Hydroxy-5-(4-carboxyphenoxy)benzoic acid
- 1,3-Dioxoisoindole-5-carboxylic acid
Uniqueness
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C38H20N2O14 |
|---|---|
Peso molecular |
728.6 g/mol |
Nombre IUPAC |
5-[5-[4-[2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenoxy]carbonyl-1,3-dioxoisoindol-2-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C38H20N2O14/c41-29-11-3-19(15-27(29)35(47)48)39-31(43)23-9-1-17(13-25(23)33(39)45)37(51)53-21-5-7-22(8-6-21)54-38(52)18-2-10-24-26(14-18)34(46)40(32(24)44)20-4-12-30(42)28(16-20)36(49)50/h1-16,41-42H,(H,47,48)(H,49,50) |
Clave InChI |
VKSXDKYKNKTHSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)O)C(=O)O)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC(=C(C=C7)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine](/img/structure/B12464483.png)


![N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B12464511.png)

![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B12464520.png)
![N-(3-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12464529.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B12464534.png)
![2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide](/img/structure/B12464535.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12464536.png)
![2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide](/img/structure/B12464543.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B12464554.png)

![ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate](/img/structure/B12464570.png)
